

Feruloylputrescine: A Key Biomarker for Plant Stress Roche

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Compound of Interest

Compound Name: *Feruloylputrescine*

Cat. No.: *B1146754*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylputrescine is a phenolic amide, or phenolamide, synthesized by plants in response to a variety of biotic and abiotic stressors. It is formed through the conjugation of the polyamine putrescine and the hydroxycinnamic acid, ferulic acid. The accumulation of **feruloylputrescine** in plant tissues is increasingly recognized as a reliable biomarker for plant stress, indicating a plant's physiological response to adverse conditions such as pathogen attack, herbivory, drought, and salinity.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **feruloylputrescine** as a biomarker for plant stress.

Application Notes

Feruloylputrescine serves as a valuable biomarker in various research and development applications:

- **Crop Breeding and Improvement:** Screening for crop varieties that accumulate higher levels of **feruloylputrescine** under stress conditions can aid in the selection and breeding of more resilient and stress-tolerant cultivars.

- **Pesticide and Herbicide Development:** Evaluating the impact of new chemical treatments on plant stress levels by monitoring **feruloylputrescine** accumulation. This can help in assessing the phytotoxicity and overall effect of these compounds on plant health.
- **Biotic Stress Research:** Investigating plant-pathogen and plant-herbivore interactions. The quantification of **feruloylputrescine** can provide insights into the plant's defense response and the efficacy of different pest and disease management strategies.
- **Abiotic Stress Physiology:** Studying the mechanisms of plant tolerance to environmental stresses such as drought, salinity, and extreme temperatures. **Feruloylputrescine** levels can be correlated with the severity of the stress and the plant's ability to cope.
- **Drug Discovery from Natural Products:** As a stress-induced secondary metabolite, **feruloylputrescine** and related compounds may possess bioactive properties. Its role as a biomarker can guide the discovery of novel compounds with potential pharmaceutical applications.

Data Presentation

The following table summarizes quantitative data on the accumulation of **feruloylputrescine** and related compounds in response to various plant stressors.

Plant Species	Stressor	Tissue	Analyte	Fold Change/Concentration	Reference
Rice (<i>Oryza sativa</i>)	Herbivory (<i>Mythimna loreyi</i> feeding)	Leaves	Feruloylputrescine	~2-fold increase after 2 days	[3]
Rice (<i>Oryza sativa</i>)	Herbivory (<i>Mythimna loreyi</i> feeding)	Leaves	p-Coumaroylputrescine	~3-fold increase after 2 days	[3]
Tobacco (<i>Nicotiana tabacum</i>)	Cell Culture (High-producing line)	Cells	Caffeoylputrescine	Markedly different levels between high and low producing cell lines	[1] [4]
Zinnia (<i>Zinnia elegans</i>)	Salinity Stress (100 mM NaCl) + 2 mM Putrescine	-	Plant Height	27% increase compared to untreated	[5]
Tomato (<i>Solanum lycopersicum</i>)	Salinity Stress (250 mM NaCl)	Roots	K ⁺ /Na ⁺ ratio	18-fold decrease	[6]
Alfalfa (<i>Medicago sativa</i>)	Drought Stress	-	Photosynthetic Pigments	Decreased	[7]

Experimental Protocols

Protocol for Extraction of Feruloylputrescine from Plant Tissue

This protocol is a generalized procedure for the extraction of **feruloylputrescine** and other phenolamides from plant tissues for subsequent LC-MS/MS analysis.

Materials:

- Fresh or frozen plant tissue
- Liquid nitrogen
- 80% Methanol
- Mortar and pestle or tissue homogenizer
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Microcentrifuge
- Syringe filters (0.22 µm)
- LC-MS vials

Procedure:

- Sample Preparation:
 - Harvest approximately 100 mg of fresh plant tissue. If using frozen tissue, keep it frozen on dry ice or in liquid nitrogen until homogenization.
 - Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.
- Homogenization:
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

- Alternatively, use a bead-based homogenizer for high-throughput sample processing.
- Extraction:
 - Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
 - Add 1 mL of ice-cold 80% methanol to the tube.
 - Vortex vigorously for 1 minute to ensure thorough mixing.
 - Incubate the mixture on ice for 30 minutes, with occasional vortexing.
- Centrifugation:
 - Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Sample Filtration:
 - Carefully transfer the supernatant to a new microcentrifuge tube.
 - Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
- Storage:
 - Store the filtered extracts at -80°C until LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of Feruloylputrescine

This protocol provides a general framework for the quantitative analysis of **feruloylputrescine** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation and Columns:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

- A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).

Reagents:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- **Feruloylputrescine** standard: For calibration curve generation and quantification.

LC Gradient:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5
12.0	5

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion (Q1): To be determined from the standard (e.g., m/z for [M+H]⁺ of **feruloylputrescine**).

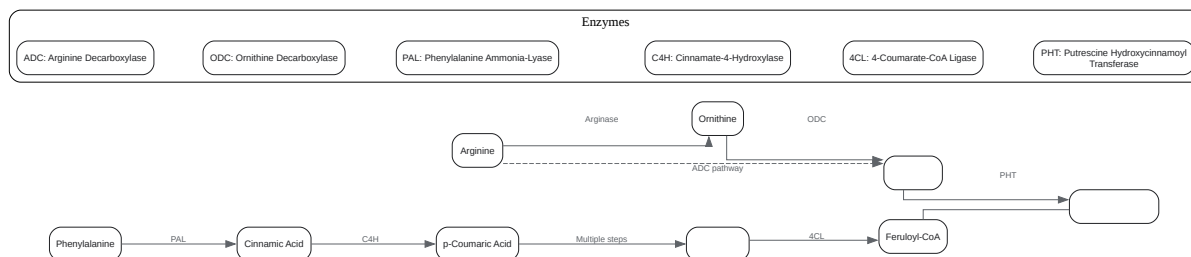
- Product Ions (Q3): To be determined from the fragmentation of the precursor ion. At least two product ions should be monitored for confident identification and quantification.
- Collision Energy (CE) and other MS parameters: Optimize for the specific instrument and analyte.

Quantification:

- Prepare a series of standard solutions of **feruloylputrescine** of known concentrations in the extraction solvent.
- Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.
- Inject the plant extracts and determine the peak area for **feruloylputrescine**.
- Calculate the concentration of **feruloylputrescine** in the samples using the calibration curve. The results are typically expressed as ng/g or µg/g of fresh or dry weight of the plant tissue.

Visualizations

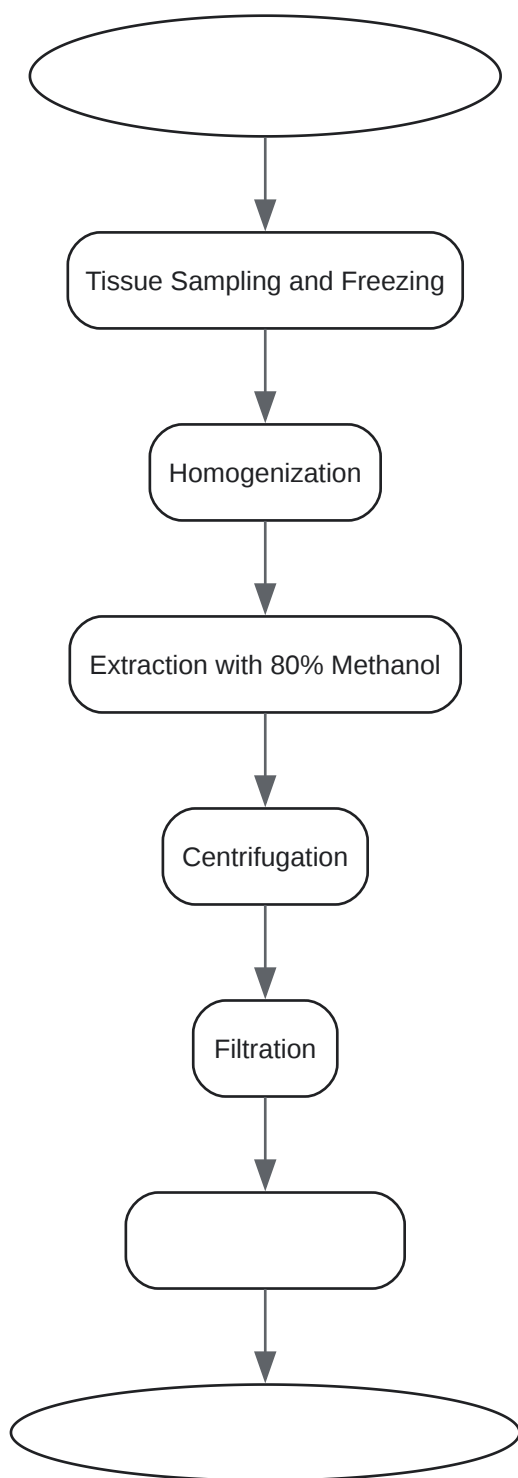
Biosynthesis of Feruloylputrescine



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Caption: Biosynthesis pathway of **feruloylputrescine** from precursor amino acids.

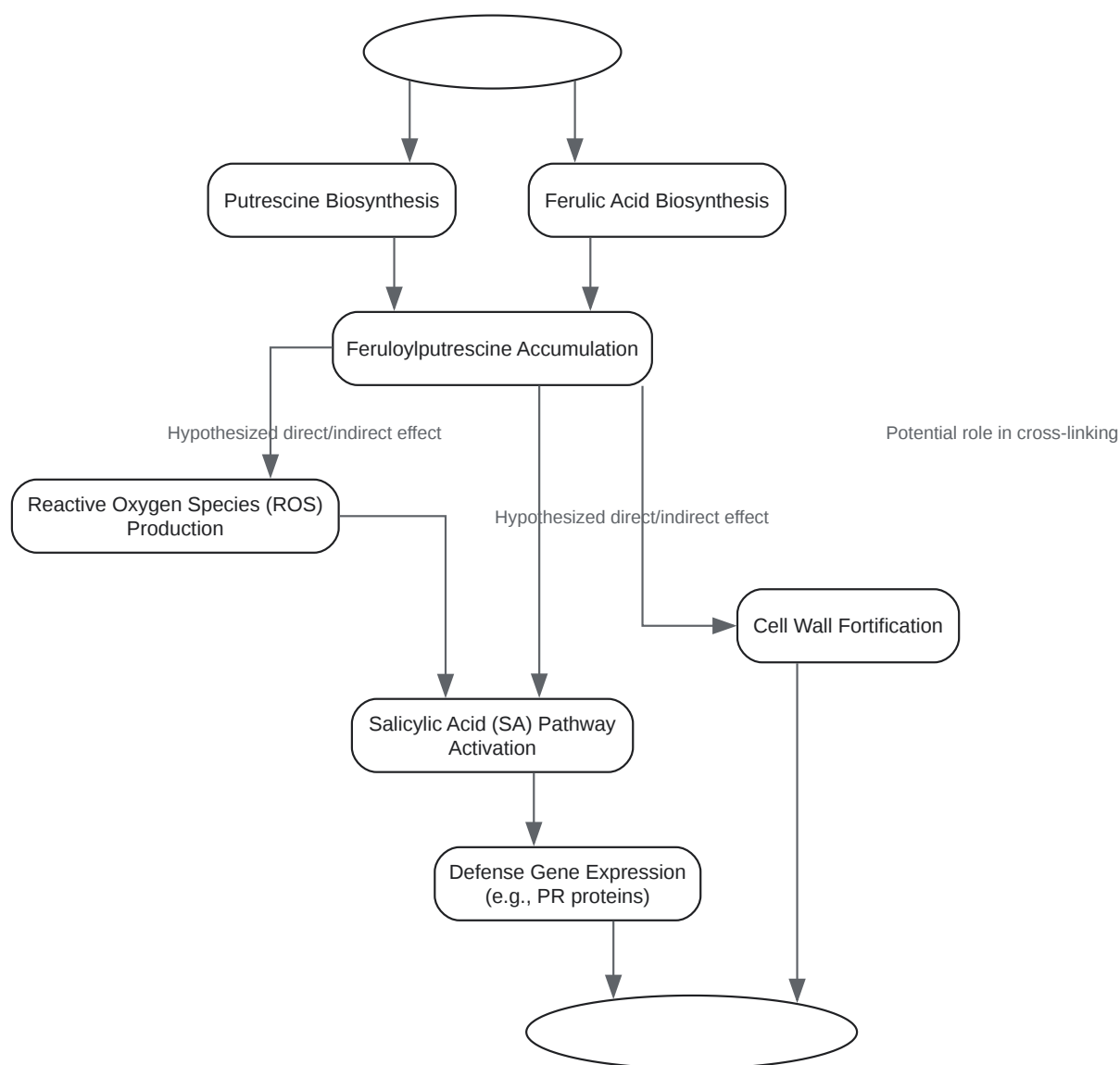
Experimental Workflow for Feruloylputrescine Analysis



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Caption: Workflow for the analysis of **feruloylputrescine** as a plant stress biomarker.

Proposed Signaling Pathway of Feruloylputrescine in Plant Defense



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Caption: Proposed signaling pathway of **feruloylputrescine** in plant defense.

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